1-Methyl-1H-thiophen-1-iumtetrafluoroborate
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Overview
Description
1-Methyl-1H-thiophen-1-iumtetrafluoroborate is a chemical compound with a unique structure that includes a thiophene ring substituted with a methyl group and a tetrafluoroborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-thiophen-1-iumtetrafluoroborate typically involves the reaction of 1-methylthiophene with a suitable fluorinating agent, followed by the introduction of the tetrafluoroborate anion. Common reagents used in the synthesis include tetrafluoroboric acid and methylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-thiophen-1-iumtetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
1-Methyl-1H-thiophen-1-iumtetrafluoroborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-Methyl-1H-thiophen-1-iumtetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium tetrafluoroborate: Similar in structure but contains an imidazole ring instead of a thiophene ring.
1-Butyl-3-methylimidazolium tetrafluoroborate: Another related compound with a butyl group instead of a methyl group.
Uniqueness: 1-Methyl-1H-thiophen-1-iumtetrafluoroborate is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to imidazole-based compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C5H7BF4S |
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Molecular Weight |
185.98 g/mol |
IUPAC Name |
1-methylthiophen-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C5H7S.BF4/c1-6-4-2-3-5-6;2-1(3,4)5/h2-5H,1H3;/q+1;-1 |
InChI Key |
VZEYHCXQOBXXNL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[S+]1C=CC=C1 |
Origin of Product |
United States |
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